molecular formula C11H6BrClFNO2 B2691460 Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate CAS No. 1260888-25-2

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate

Cat. No. B2691460
CAS RN: 1260888-25-2
M. Wt: 318.53
InChI Key: MBXLYXPIKBSGMV-UHFFFAOYSA-N
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Description

“Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate” is a synthetic compound with a CAS Number of 1260888-25-2 . It has a molecular weight of 318.53 and its IUPAC name is the same as the common name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6BrClFNO2/c1-17-11(16)9-4-8(13)6-2-5(14)3-7(12)10(6)15-9/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

It should be stored at a temperature of 4°C . The compound’s molecular weight is 318.53 .

Scientific Research Applications

Photolabile Protecting Groups

Methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate has been studied for its potential use as a photolabile protecting group. Fedoryak and Dore (2002) synthesized a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ), demonstrating greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis suitable for in vivo use. This application is significant for the controlled release of biological messengers in research and therapeutic contexts (Fedoryak & Dore, 2002).

Halogenation and Iodination Reactions

In another study, Tochilkin et al. (1983) explored the aromatic chlorination and iodination of 8-methylquinoline, including derivatives similar to this compound. They demonstrated the synthesis of 5-fluoro-8-methylquinoline from 5-amino-8-methylquinoline and further conversions to halo-8-(bromomethyl)quinolines. This research provides insight into halogenation processes that can modify quinoline derivatives for various scientific applications (Tochilkin et al., 1983).

Synthesis of Complex Molecules

Ryabukhin et al. (2011) described a general approach to synthesize 3-fluoro-, 3-chloro-, and 3-bromoquinolines using a Friedländer reaction of α-haloketones. This method, applicable under parallel synthesis conditions, is relevant for the development of new quinoline derivatives with potential biological activities (Ryabukhin et al., 2011).

In Vitro Cytotoxic Studies

Kotian et al. (2021) conducted research on 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones, including their Co(III), Ni(II), and Cu(II) complexes, showing enhanced antiproliferative activity against MCF-7 breast cancer cell lines. The study highlights the potential of quinoline derivatives in medicinal chemistry, particularly in the design of new anticancer agents (Kotian et al., 2021).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

methyl 8-bromo-4-chloro-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClFNO2/c1-17-11(16)9-4-8(13)6-2-5(14)3-7(12)10(6)15-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXLYXPIKBSGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2Br)F)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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